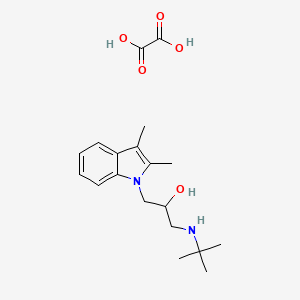1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate
CAS No.: 1078152-73-4
Cat. No.: VC6955015
Molecular Formula: C19H28N2O5
Molecular Weight: 364.442
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1078152-73-4 |
|---|---|
| Molecular Formula | C19H28N2O5 |
| Molecular Weight | 364.442 |
| IUPAC Name | 1-(tert-butylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid |
| Standard InChI | InChI=1S/C17H26N2O.C2H2O4/c1-12-13(2)19(16-9-7-6-8-15(12)16)11-14(20)10-18-17(3,4)5;3-1(4)2(5)6/h6-9,14,18,20H,10-11H2,1-5H3;(H,3,4)(H,5,6) |
| Standard InChI Key | VBAYIWZNHUVOQH-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C2=CC=CC=C12)CC(CNC(C)(C)C)O)C.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The base structure of 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol comprises three key regions:
-
Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at position 2.
-
Tert-butylamine substituent: A branched alkylamine group at position 1, providing steric bulk and potential basicity.
-
2,3-Dimethylindole moiety: An indole ring substituted with methyl groups at positions 2 and 3, linked via the nitrogen atom to position 3 of the propanolamine chain.
The oxalate salt forms via protonation of the tertiary amine by oxalic acid, yielding a stable ionic pair.
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely follows a multi-step sequence, as inferred from analogous procedures :
Step 1: Preparation of 2,3-Dimethylindole
2,3-Dimethylindole (CAS 91-55-4) serves as the indole precursor, synthesized via cyclization of o-methylacetophenone derivatives or via Fischer indole synthesis . Key properties:
Step 2: Alkylation of Indole
The indole nitrogen is alkylated with a propanolamine derivative. A plausible route involves reacting 2,3-dimethylindole with epichlorohydrin under basic conditions to form 1-(oxiran-2-ylmethyl)-2,3-dimethyl-1H-indole, followed by ring-opening with tert-butylamine.
Step 3: Oxalate Salt Formation
The free base is treated with oxalic acid in a polar solvent (e.g., isopropyl acetate), yielding the oxalate salt via acid-base reaction .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | o-Methylacetophenone, NH₂NH₂, HCl | 60–70% |
| 2 | Epichlorohydrin, K₂CO₃, DMSO, 40°C | 50–65% |
| 3 | Oxalic acid dihydrate, IPA, 25°C | 85–90% |
Physicochemical Properties
Thermal and Solubility Profiles
The oxalate salt’s properties are influenced by both the hydrophobic indole core and the hydrophilic oxalate ion:
-
Melting point: Estimated 180–200°C (decomposition), based on oxalate salts in .
-
Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water, analogous to .
-
Stability: Oxalate salts generally exhibit improved stability over free bases, with recommended storage under inert gas at 2–8°C .
Table 3: Comparative Solubility Data
| Compound | Water Solubility | DMSO Solubility |
|---|---|---|
| 2,3-Dimethylindole | Insoluble | Soluble |
| (S)-N,N-Dimethyl-3-(1-naphthyloxy) oxalate | 0.0837 mg/mL | >50 mg/mL |
| Target compound (est.) | <1 mg/mL | >20 mg/mL |
Pharmacological and Biochemical Insights
Mechanism of Action Hypotheses
The structural similarity to beta-adrenergic antagonists (e.g., propranolol) suggests potential beta-blocker activity. The tert-butylamine group may enhance receptor binding affinity, while the indole moiety could modulate lipophilicity and CNS penetration .
Metabolic Pathways
-
Oxidative metabolism: Predicted CYP2C9/3A4-mediated oxidation of the indole ring .
-
Excretion: Likely renal clearance of the oxalate ion, with enterohepatic recirculation of the free base.
Applications and Research Utility
Medicinal Chemistry
As a beta-blocker candidate, this compound could be explored for:
-
Hypertension management
-
Antiarrhythmic effects
-
Anxiety disorders (due to potential CNS activity)
Chemical Biology
The 2,3-dimethylindole group’s fluorescence properties make it a candidate for:
-
Protein-binding assays
-
Enzyme activity probes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume